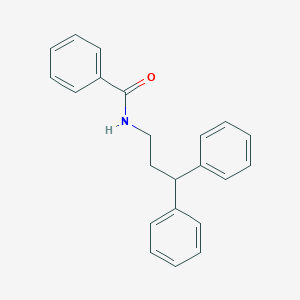

N-(3,3-diphenylpropyl)benzamide

CAS No.:

Cat. No.: VC1094834

Molecular Formula: C22H21NO

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21NO |

|---|---|

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | N-(3,3-diphenylpropyl)benzamide |

| Standard InChI | InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,23,24) |

| Standard InChI Key | NSSSSHDNQFPODZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

N-(3,3-diphenylpropyl)benzamide is an organic compound with the molecular formula C22H21NO. It belongs to the class of benzamides, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is synthesized through the reaction of 3,3-diphenylpropylamine with an appropriate benzoyl chloride derivative.

Synthesis Methods

The synthesis of N-(3,3-diphenylpropyl)benzamide typically involves a straightforward organic chemistry reaction. The process begins with the preparation of 3,3-diphenylpropylamine, which is then reacted with a benzoyl chloride derivative in the presence of a base to form the desired amide. This reaction can be optimized by controlling factors such as solvent choice, temperature, and reaction time to enhance yield and purity.

Related Compounds and Their Applications

Compounds related to N-(3,3-diphenylpropyl)benzamide, such as N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide and N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide, have garnered attention for their potential pharmacological applications. These compounds feature additional functional groups like tetrazole rings, which are known for their biological activity and potential therapeutic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume